molecular formula C22H25BrN4O3 B5074850 1-(3-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

1-(3-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

Cat. No.: B5074850
M. Wt: 473.4 g/mol
InChI Key: KMBZYSBZLLGRBP-UHFFFAOYSA-N
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Description

1-(3-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a bromobenzoyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the bromobenzoyl intermediate: This can be achieved by bromination of benzoic acid followed by conversion to the corresponding acyl chloride.

    Coupling with piperazine: The bromobenzoyl chloride can then be reacted with piperazine to form the desired piperazine derivative.

    Nitration of the phenyl ring: The final step involves nitration of the phenyl ring to introduce the nitro group.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used.

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution of the bromine atom: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE would depend on its specific application. Generally, such compounds may interact with molecular targets like enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the piperazine ring might interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3-BROMOBENZOYL)-4-[4-AMINO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with an amino group instead of a nitro group.

    1-(3-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(3-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both a bromobenzoyl group and a nitrophenyl group, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-bromophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O3/c23-18-6-4-5-17(15-18)22(28)26-13-11-24(12-14-26)19-7-8-20(27(29)30)21(16-19)25-9-2-1-3-10-25/h4-8,15-16H,1-3,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBZYSBZLLGRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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